molecular formula C14H14ClNO B3171612 2-(4-Chloro-3-methylphenoxy)-4-methylphenylamine CAS No. 946683-52-9

2-(4-Chloro-3-methylphenoxy)-4-methylphenylamine

Cat. No.: B3171612
CAS No.: 946683-52-9
M. Wt: 247.72 g/mol
InChI Key: QGCNDIGYRXSCEX-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-methylphenoxy)-4-methylphenylamine is an organic compound that belongs to the class of phenoxyamines. This compound is characterized by the presence of a chloro-substituted phenoxy group and a methyl-substituted phenylamine group. It is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-methylphenoxy)-4-methylphenylamine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-3-methylphenol and 4-methylphenylamine.

    Etherification: The 4-chloro-3-methylphenol is reacted with an appropriate alkylating agent, such as methyl iodide, in the presence of a base like potassium carbonate to form 2-(4-chloro-3-methylphenoxy)-4-methylphenol.

    Amination: The resulting phenoxy compound is then subjected to amination using 4-methylphenylamine under suitable conditions, such as heating in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-methylphenoxy)-4-methylphenylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced amine derivatives.

    Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted phenoxyamines.

Scientific Research Applications

2-(4-Chloro-3-methylphenoxy)-4-methylphenylamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-methylphenoxy)-4-methylphenylamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chloro-3-methylphenoxy)-4-methylphenylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike MCPA, which is primarily used as a herbicide, this compound has broader applications in medicinal chemistry and industrial processes.

Properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)-4-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO/c1-9-3-6-13(16)14(7-9)17-11-4-5-12(15)10(2)8-11/h3-8H,16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGCNDIGYRXSCEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)OC2=CC(=C(C=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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